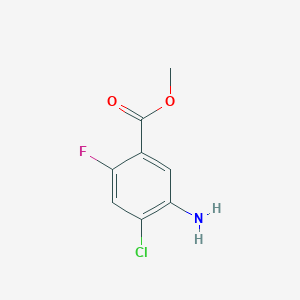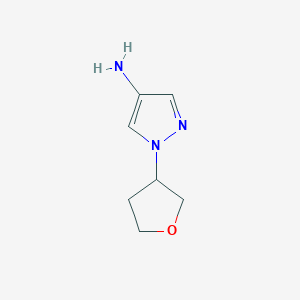
Venlafaxin-Verunreinigung E HCl
Übersicht
Beschreibung
Venlafaxine Impurity E HCl, also known as 5- (4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro [5.5]undecane hydrochloride, is a compound related to Venlafaxine . Venlafaxine is a phenyl ethylamine derivative primarily used for the treatment of depression, general anxiety disorder, social phobia, panic disorder, and vasomotor symptoms . It is available as a generic medication and is sold under the brand name Effexor .
Molecular Structure Analysis
The molecular formula of Venlafaxine Impurity E HCl is C17H26ClNO2 . The InChI is 1S/C17H25NO2.ClH/c1-18-12-16(14-6-8-15(19-2)9-7-14)17(20-13-18)10-4-3-5-11-17;/h6-9,16H,3-5,10-13H2,1-2H3;1H . The Canonical SMILES is CN1CC(C2(CCCCC2)OC1)C3=CC=C(C=C3)OC.Cl .
Physical And Chemical Properties Analysis
The molecular weight of Venlafaxine Impurity E HCl is 311.8 g/mol . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The rotatable bond count is 2 .
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Analyse und Qualitätskontrolle
Venlafaxin-Verunreinigung E HCl wird in der pharmazeutischen Industrie zur Qualitätskontrolle von Venlafaxin, einem Antidepressivum, eingesetzt. Es werden Methoden der Hochleistungsflüssigkeitschromatographie (HPLC) entwickelt, um diese Verunreinigung in Venlafaxinhydrochlorid-Tabletten mit verzögerter Freisetzung nachzuweisen und zu quantifizieren . Die Präzision dieser Methoden ist entscheidend, um die Sicherheit und Wirksamkeit des Medikaments zu gewährleisten.
Stabilitätsuntersuchungen
Diese Verbindung ist ein integraler Bestandteil von Stabilitätsuntersuchungen, die dazu dienen, den Abbau von pharmazeutischen Substanzen zu ermitteln. Die Analyse von this compound hilft, das Verhalten von Venlafaxin unter verschiedenen Stressbedingungen wie Temperatur, pH-Wert und Lichteinwirkung zu verstehen .
Methodenentwicklung und -validierung
Forscher verwenden this compound, um analytische Methoden zu entwickeln und zu validieren. Diese Methoden sind unerlässlich für die Identifizierung und Quantifizierung von verwandten Substanzen in pharmazeutischen Wirkstoffen (APIs) und Fertigprodukten. Der Validierungsprozess umfasst Spezifität, Linearität, Präzision, Genauigkeit und Robustheit .
Umweltwirkungen
Die Verbindung wird auf ihre Umweltauswirkungen untersucht, insbesondere auf ihr Verhalten in Wasseraufbereitungsprozessen. Forschungen zum photoinduzierten und elektrochemisch induzierten Abbau von this compound können Aufschluss über die Entfernung von pharmazeutischen Verunreinigungen aus Abwasser liefern .
Forschung zur Neurotransmitteraktivität
This compound wird auch in der Forschung zur Neurotransmitteraktivität im Zentralnervensystem (ZNS) eingesetzt. Da Venlafaxin bekanntermaßen die Neurotransmitteraktivität verstärkt, kann die Untersuchung seiner Verunreinigungen wie this compound zu einem tieferen Verständnis seines Wirkmechanismus beitragen .
Wirkmechanismus
Target of Action
The primary targets of 5-(4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane;hydrochloride, also known as Venlafaxine Impurity E HCl, are the neurotransmitters serotonin and norepinephrine . These neurotransmitters play a crucial role in mood regulation .
Mode of Action
Venlafaxine Impurity E HCl potently and selectively inhibits the reuptake of both serotonin and norepinephrine at the presynaptic terminal . This inhibition results in an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing their neurotransmission and leading to improved mood .
Biochemical Pathways
The biochemical pathways affected by Venlafaxine Impurity E HCl primarily involve the serotonin and norepinephrine reuptake processes . By inhibiting the reuptake of these neurotransmitters, Venlafaxine Impurity E HCl increases their availability in the synaptic cleft, thereby potentiating their activity . The downstream effects of this potentiation include mood elevation and alleviation of depressive symptoms .
Result of Action
The molecular and cellular effects of Venlafaxine Impurity E HCl’s action primarily involve the potentiation of serotonin and norepinephrine activity . This potentiation results in mood elevation and the alleviation of depressive symptoms .
Action Environment
The action, efficacy, and stability of Venlafaxine Impurity E HCl can be influenced by various environmental factors. For instance, the presence of certain substances in the environment can interfere with the analysis of Venlafaxine Impurity E HCl . Moreover, the compound should be stored in an airtight container, protected from light and moisture
Biochemische Analyse
Biochemical Properties
Venlafaxine Impurity E HCl plays a role in biochemical reactions by interacting with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, particularly CYP2D6, which is involved in the metabolism of venlafaxine. The interaction with CYP2D6 can influence the metabolic rate and the formation of active metabolites. Additionally, Venlafaxine Impurity E HCl may interact with neurotransmitter transporters, affecting the reuptake of serotonin and norepinephrine, similar to venlafaxine .
Cellular Effects
Venlafaxine Impurity E HCl affects various cell types and cellular processes. It can influence cell signaling pathways by modulating the activity of serotonin and norepinephrine transporters. This modulation can lead to changes in neurotransmitter levels, impacting gene expression and cellular metabolism. In neuronal cells, Venlafaxine Impurity E HCl may alter synaptic transmission and plasticity, potentially affecting mood regulation and cognitive functions .
Molecular Mechanism
The molecular mechanism of Venlafaxine Impurity E HCl involves its binding interactions with neurotransmitter transporters and cytochrome P450 enzymes. By inhibiting the reuptake of serotonin and norepinephrine, it increases the availability of these neurotransmitters in the synaptic cleft, enhancing their signaling. Additionally, the interaction with CYP2D6 can lead to enzyme inhibition or activation, affecting the metabolic pathways of venlafaxine and its impurities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Venlafaxine Impurity E HCl can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Venlafaxine Impurity E HCl is relatively stable under standard laboratory conditions, but it may degrade under extreme pH or temperature conditions. Long-term exposure to Venlafaxine Impurity E HCl in in vitro studies has shown potential alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of Venlafaxine Impurity E HCl vary with different dosages in animal models. At low doses, it may exhibit minimal adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies in animal models have shown that high doses of Venlafaxine Impurity E HCl can cause neurotoxicity, hepatotoxicity, and alterations in behavior. It is essential to determine the threshold levels to avoid toxic effects while ensuring therapeutic efficacy .
Metabolic Pathways
Venlafaxine Impurity E HCl is involved in metabolic pathways primarily mediated by cytochrome P450 enzymes. The compound undergoes biotransformation to form various metabolites, including O-desmethylvenlafaxine. The interaction with CYP2D6 plays a significant role in its metabolism, affecting the overall pharmacokinetic profile of venlafaxine and its impurities. The metabolic pathways can influence the compound’s efficacy and safety .
Transport and Distribution
Venlafaxine Impurity E HCl is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s distribution is critical for its pharmacological effects, as it needs to reach specific target sites to exert its action. Studies have shown that Venlafaxine Impurity E HCl can cross the blood-brain barrier, affecting central nervous system functions .
Subcellular Localization
The subcellular localization of Venlafaxine Impurity E HCl can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. In neuronal cells, Venlafaxine Impurity E HCl may localize to synaptic vesicles, influencing neurotransmitter release and synaptic plasticity. Understanding its subcellular localization is essential for elucidating its precise mechanism of action .
Eigenschaften
IUPAC Name |
5-(4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.ClH/c1-18-12-16(14-6-8-15(19-2)9-7-14)17(20-13-18)10-4-3-5-11-17;/h6-9,16H,3-5,10-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYQRAJIRAJLDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2(CCCCC2)OC1)C3=CC=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



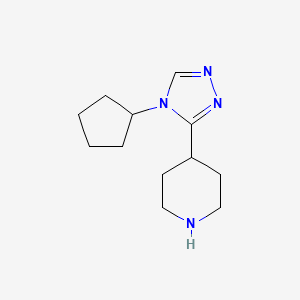
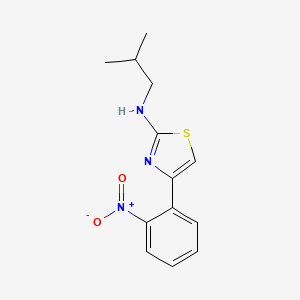
![5,8-Difluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1454103.png)
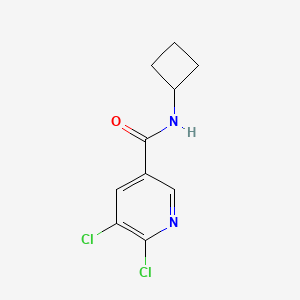
amine](/img/structure/B1454108.png)
amine](/img/structure/B1454109.png)

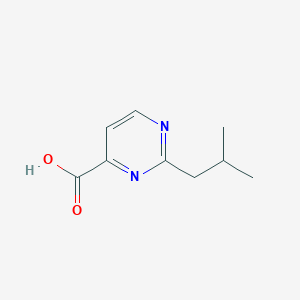
![3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1454113.png)


